molecular formula C11H13N3S B8353300 6-(3-(Thiazol-2-yl)propyl)pyridin-3-amine

6-(3-(Thiazol-2-yl)propyl)pyridin-3-amine

Cat. No. B8353300
M. Wt: 219.31 g/mol
InChI Key: XPTYQZUALIMLBZ-UHFFFAOYSA-N
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Patent
US09216957B2

Procedure details

A mixture of compound 138 (2.32 g, 9.3 mmol), NH4Cl (7.46 g, 140 mmol) and Iron Powder (5.19 g, 93 mmol) in water (100 mL) and CH3OH (100 mL) was stirred at 90° C. for 1 h. After cooling, the reaction mixture was filtered and the solid was washed by DCM. The filtrates were separated, the organic layer was washed with brine, dried over Na2SO4 and concentrated to dryness to give compound 139 (2.0 g, 83%) as a light yellow oil.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
7.46 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.19 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[N:8][CH:9]=1)([O-])=O.[NH4+].[Cl-]>O.CO.[Fe]>[S:14]1[CH:15]=[CH:16][N:17]=[C:13]1[CH2:12][CH2:11][CH2:10][C:7]1[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CCCC=1SC=CN1
Name
Quantity
7.46 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
5.19 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed by DCM
CUSTOM
Type
CUSTOM
Details
The filtrates were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=NC=C1)CCCC1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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